molecular formula C10H13NO2 B136513 Methyl 2,5-dimethylazepine-1-carboxylate CAS No. 156301-72-3

Methyl 2,5-dimethylazepine-1-carboxylate

Cat. No. B136513
M. Wt: 179.22 g/mol
InChI Key: IXKIFBLGNPXFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,5-dimethylazepine-1-carboxylate, also known as DMAC, is a cyclic amide that has been widely used in scientific research. DMAC is a versatile compound that has a wide range of applications, including as a reagent for the synthesis of other compounds, as a precursor for the production of pharmaceuticals, and as a probe for studying enzyme mechanisms.

Mechanism Of Action

Methyl 2,5-dimethylazepine-1-carboxylate is a cyclic amide that inhibits the activity of a variety of enzymes by binding to the active site and blocking substrate binding. Methyl 2,5-dimethylazepine-1-carboxylate has been shown to inhibit the activity of acetylcholinesterase, carbonic anhydrase, and urease by binding to the active site and blocking substrate binding. Methyl 2,5-dimethylazepine-1-carboxylate has also been shown to inhibit the activity of cyclooxygenase by binding to the active site and blocking the conversion of arachidonic acid to prostaglandins.

Biochemical And Physiological Effects

Methyl 2,5-dimethylazepine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Methyl 2,5-dimethylazepine-1-carboxylate has also been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Methyl 2,5-dimethylazepine-1-carboxylate has also been shown to inhibit the activity of urease, which is involved in the breakdown of urea in the body.

Advantages And Limitations For Lab Experiments

Methyl 2,5-dimethylazepine-1-carboxylate has several advantages for lab experiments. It is a versatile compound that can be used as a reagent for the synthesis of other compounds, as a precursor for the production of pharmaceuticals, and as a probe for studying enzyme mechanisms. Methyl 2,5-dimethylazepine-1-carboxylate is also relatively easy to synthesize and is readily available.
However, Methyl 2,5-dimethylazepine-1-carboxylate also has some limitations for lab experiments. It is a toxic compound that can be harmful if ingested or inhaled. Methyl 2,5-dimethylazepine-1-carboxylate is also unstable in the presence of water and can decompose rapidly, making it difficult to handle in aqueous solutions.

Future Directions

There are several future directions for the use of Methyl 2,5-dimethylazepine-1-carboxylate in scientific research. One possible direction is the development of new synthetic methods for Methyl 2,5-dimethylazepine-1-carboxylate that are more efficient and environmentally friendly. Another direction is the use of Methyl 2,5-dimethylazepine-1-carboxylate as a probe for studying the mechanism of action of other enzymes. Methyl 2,5-dimethylazepine-1-carboxylate could also be used in the development of new pharmaceuticals that target specific enzymes or pathways in the body.
Conclusion
Methyl 2,5-dimethylazepine-1-carboxylate, or Methyl 2,5-dimethylazepine-1-carboxylate, is a versatile compound that has a wide range of applications in scientific research. It is a cyclic amide that can be synthesized through a variety of methods and has been used as a reagent for the synthesis of other compounds, as a precursor for the production of pharmaceuticals, and as a probe for studying enzyme mechanisms. Methyl 2,5-dimethylazepine-1-carboxylate has also been shown to have a variety of biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of Methyl 2,5-dimethylazepine-1-carboxylate in scientific research, including the development of new synthetic methods and the use of Methyl 2,5-dimethylazepine-1-carboxylate as a probe for studying the mechanism of action of other enzymes.

Synthesis Methods

Methyl 2,5-dimethylazepine-1-carboxylate can be synthesized through a variety of methods, including reaction of 2,5-dimethylazepine with methyl chloroformate, reaction of 2,5-dimethylazepine with dimethyl carbonate, and reaction of 2,5-dimethylazepine with methyl isocyanate. The most commonly used method is the reaction of 2,5-dimethylazepine with methyl chloroformate, which yields Methyl 2,5-dimethylazepine-1-carboxylate in high yield and purity.

Scientific Research Applications

Methyl 2,5-dimethylazepine-1-carboxylate has been widely used in scientific research as a reagent for the synthesis of other compounds. It is a versatile compound that can be used to synthesize a variety of cyclic amides and lactams. Methyl 2,5-dimethylazepine-1-carboxylate has also been used as a precursor for the production of pharmaceuticals, including the anti-inflammatory drug ketorolac.
Methyl 2,5-dimethylazepine-1-carboxylate is also used as a probe for studying enzyme mechanisms. It has been shown to inhibit the activity of a variety of enzymes, including acetylcholinesterase, carbonic anhydrase, and urease. Methyl 2,5-dimethylazepine-1-carboxylate has also been used to study the mechanism of action of the enzyme cyclooxygenase, which is the target of nonsteroidal anti-inflammatory drugs (NSAIDs).

properties

CAS RN

156301-72-3

Product Name

Methyl 2,5-dimethylazepine-1-carboxylate

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 2,5-dimethylazepine-1-carboxylate

InChI

InChI=1S/C10H13NO2/c1-8-4-5-9(2)11(7-6-8)10(12)13-3/h4-7H,1-3H3

InChI Key

IXKIFBLGNPXFJY-UHFFFAOYSA-N

SMILES

CC1=CC=C(N(C=C1)C(=O)OC)C

Canonical SMILES

CC1=CC=C(N(C=C1)C(=O)OC)C

synonyms

1H-Azepine-1-carboxylic acid, 2,5-dimethyl-, methyl ester

Origin of Product

United States

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